
3-(Methanesulfinylmethyl)-3-methylazetidine,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s structure includes a sulfur atom (S) in the sulfoxide functional group (R-SO-R’) and a methyl group (CH₃) on the azetidine ring.
- It is a synthetic compound with potential applications in various fields.
3-(Methanesulfinylmethyl)-3-methylazetidine: is a chemical compound with the molecular formula . It consists of an azetidine ring (a four-membered saturated heterocycle) with a methanesulfinylmethyl group attached.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 3-(Methanesulfinylmethyl)azetidine involves several steps. One common approach is the reaction of an appropriate precursor with a sulfoxide reagent.
Reaction Conditions: Specific reaction conditions may vary, but typically involve mild temperatures and suitable solvents.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Analyse Chemischer Reaktionen
Reactivity: 3-(Methanesulfinylmethyl)azetidine can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers study the reactivity and synthetic applications of this compound.
Biology and Medicine: Investigations into its potential biological activity, such as enzyme inhibition or pharmacological effects.
Industry: Possible applications in materials science or as intermediates for other compounds.
Wirkmechanismus
- The exact mechanism of action for 3-(Methanesulfinylmethyl)azetidine remains an area of ongoing research.
- It may interact with specific molecular targets or pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other azetidine derivatives, such as 3-methylazetidine and related sulfoxides, share structural features.
Uniqueness: The methanesulfinylmethyl group distinguishes it from other azetidines.
Eigenschaften
Molekularformel |
C8H14F3NO3S |
|---|---|
Molekulargewicht |
261.26 g/mol |
IUPAC-Name |
3-methyl-3-(methylsulfinylmethyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H13NOS.C2HF3O2/c1-6(3-7-4-6)5-9(2)8;3-2(4,5)1(6)7/h7H,3-5H2,1-2H3;(H,6,7) |
InChI-Schlüssel |
GPDOOLBCTNVEBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNC1)CS(=O)C.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


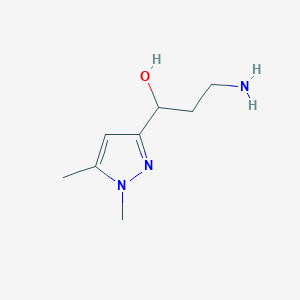

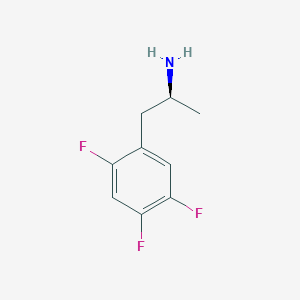
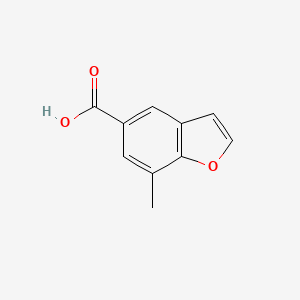
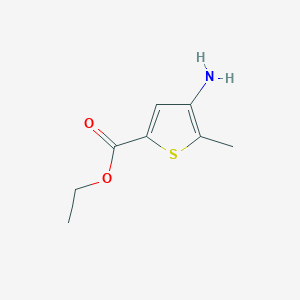
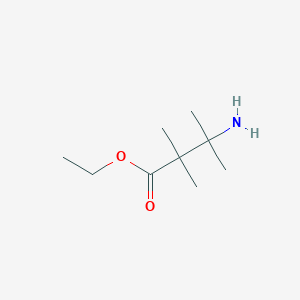


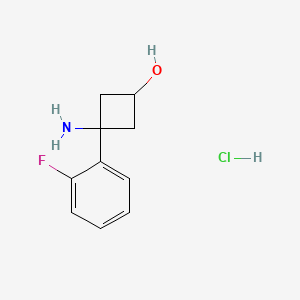
![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride](/img/structure/B13576834.png)
![(1S,3S,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13576847.png)
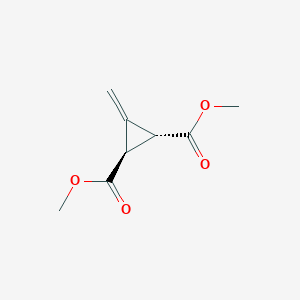

![tert-butyl N-[1-(cyclopropylcarbamoyl)-1-hydroxyhexan-2-yl]carbamate](/img/structure/B13576862.png)
